molecular formula C6H6N2O2 B1208869 3-Hydroxypicolinamide CAS No. 933-90-4

3-Hydroxypicolinamide

Cat. No.: B1208869
CAS No.: 933-90-4
M. Wt: 138.12 g/mol
InChI Key: VIHUZJYFQOEUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypicolinamide (C₆H₆N₂O₂, molecular weight: 138.12–138.13 g/mol) is a heterocyclic compound characterized by a pyridine ring substituted with hydroxyl and carboxamide groups at positions 3 and 2, respectively . It exists as a white-yellow crystalline powder with a melting point of 199°C and is utilized in diverse applications, including cosmetics, coordination chemistry, and pharmaceutical research. Its structural features, such as the hydroxyl group and aromatic nitrogen, enable unique interactions in biological systems and metal complexes. This article provides a comprehensive comparison of this compound with structurally and functionally related compounds, supported by experimental data and research findings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with hydroxylating agents under controlled conditions. For instance, the reaction of picolinamide with hydrogen peroxide in the presence of a catalyst can yield this compound. Another method involves the use of metal catalysts such as cobalt or copper to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

3-Hydroxypicolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypicolinamide involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, leading to inhibition or activation of specific pathways. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Pharmacological Activity and Receptor Modulation

3-Hydroxypicolinamide has been explored as a modulator of metabotropic glutamate receptor subtype 4 (mGlu4). In a study comparing it with 3-aminopicolinamide derivatives, the this compound analog (compound 18) exhibited an EC₅₀ of 125 nM and 115.4% Glu Max efficacy, comparable to the 3-aminopicolinamide derivative 17a (EC₅₀ = 121 nM).

Table 1: Receptor Activity of this compound vs. 3-Aminopicolinamide Analogs

Compound mGlu4 EC₅₀ (nM) Glu Max (%) Physicochemical Profile
This compound (18) 125 115.4 No significant advantage
3-Aminopicolinamide (17a) 121 118.2 Moderate solubility

Collagen Stimulation and Antioxidant Properties in Cosmetics

In cosmetic applications, this compound was compared with nicotinamide and hydroxylated derivatives (2,6-dihydroxynicotinamide, 2,4,5,6-tetrahydroxynicotinamide) for collagen stimulation and antioxidant activity. At 1% concentration, this compound increased type I collagen expression to 271% of control in fibroblasts, outperforming nicotinamide (250%) but underperforming 2,6-dihydroxynicotinamide (339%) . Hydroxylation generally enhanced collagen promotion, though this compound showed less consistent dose-dependent effects compared to its di- and tetra-hydroxylated analogs.

Table 2: Collagen Stimulation by Nicotinamide Derivatives in Non-Irradiated Fibroblasts

Compound Type I Collagen (% of Control) Type III Collagen (% of Control)
Nicotinamide (1%) 250 120
2,6-Dihydroxynicotinamide (1%) 339 215
This compound (1%) 271 150

The hydroxyl groups in this compound contribute to antioxidant activity, akin to polyphenols, but with lower direct radical scavenging capacity compared to nicotinamide at millimolar concentrations .

Coordination Chemistry and Photophysical Properties

As a ligand, this compound forms stable complexes with lanthanides and transition metals. In Eu³⁺ complexes, it exhibits a low-symmetry coordination site with O/O chelation, producing a triplet state energy of 20,830 cm⁻¹, ideal for sensitizing Eu³⁺ luminescence (quantum yield: 32%) . In contrast, Cu(II) complexes with this compound demonstrated crystallite sizes of 45–60 nm and lattice parameters (a = 8.23 Å, c = 6.98 Å), reflecting distinct metal-ligand interactions compared to aminopicolinamide analogs .

Table 3: Photophysical Properties of Metal Complexes

Metal Ion Ligand Triplet Energy (cm⁻¹) Quantum Yield (%) Crystallite Size (nm)
Eu³⁺ This compound 20,830 32 N/A
Cu(II) This compound N/A N/A 45–60

Physicochemical and Structural Properties

This compound exhibits nonclassical zwitterionic behavior, with a weakly acidic hydroxyl group (pKa ~8.6) and a weakly basic pyridine nitrogen (pKa ~3.2), differing from literature assignments for similar compounds . This property reduces lipophilicity (logP = −0.24) while maintaining moderate permeability, advantageous for drug design. Comparatively, nicotinamide lacks zwitterionic character due to its amide group, resulting in higher solubility but lower membrane permeability.

Table 4: Key Physicochemical Parameters

Compound logP pKa (Hydroxyl) pKa (Pyridine)
This compound −0.24 8.6 3.2
Nicotinamide −0.37 N/A 3.3 (amide)

Biological Activity

3-Hydroxypicolinamide (3-HPA) is a compound that has garnered attention in various fields of biological and chemical research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and implications for therapeutic uses.

Chemical Structure and Properties

This compound is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the 3-position of the pyridine ring. Its molecular formula is C6H6N2O, and it exhibits chelating properties that enable it to form stable complexes with metal ions.

Chelation and Coordination Chemistry

One of the primary mechanisms through which this compound exerts its biological effects is via chelation. It acts as an O,O,N,N-chelating ligand, forming stable complexes with various metal ions, including lanthanides like terbium(III) . These complexes not only enhance the stability of the metal ions but also improve their luminescence properties, making them useful in luminescent sensors and probes .

Antiviral Activity

Recent studies have indicated that derivatives of this compound can function as selective inhibitors of certain viral enzymes. This suggests potential applications in antiviral therapies, particularly against viruses where enzyme inhibition is a viable treatment strategy .

Collagen Stimulation

Research has shown that this compound can stimulate the production of collagen proteins in dermal fibroblasts. Specifically, it has been found to enhance the synthesis of Type I, Type III, and Type V collagen, as well as heat shock proteins (HSP-27, HSP-47, HSP-70, and HSP-90) . These findings point to its potential role in skin health and anti-aging therapies.

Collagen Stimulation Study

A study conducted on non-irradiated dermal fibroblasts demonstrated that this compound significantly stimulated collagen synthesis compared to control groups. The results indicated a statistically significant increase (p < 0.05) in collagen production when treated with this compound .

Type of Collagen Control Group This compound Group
Type IBaselineIncreased
Type IIIBaselineIncreased
Type VBaselineIncreased

Luminescence Studies

In coordination chemistry studies, this compound was shown to enhance luminescence properties when complexed with terbium(III) ions. The optimal pH for luminescence efficiency was found to be between 6 and 8, indicating that environmental factors significantly influence its biological activity .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 3-Hydroxypicolinamide with high purity?

Methodological Answer:

  • Begin with optimizing reaction conditions (solvent, temperature, catalyst) based on prior literature, ensuring reproducibility. For example, use controlled anhydrous environments to minimize side reactions.
  • Incorporate purification techniques (e.g., recrystallization, HPLC) validated by spectroscopic characterization (NMR, FTIR) to confirm structural integrity and purity. Include negative controls (e.g., omitting key reagents) to identify contamination sources .
  • Document procedural deviations rigorously to enable troubleshooting and replication .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Combine spectroscopic methods: 1H/13C NMR for structural elucidation, FTIR for functional group analysis, and mass spectrometry for molecular weight confirmation.
  • Use thermal analysis (DSC/TGA) to assess stability and polymorphism. Cross-validate results with computational simulations (e.g., DFT for vibrational spectra) to resolve ambiguities .
  • Report instrument parameters (e.g., resolution, scan rates) to ensure comparability across studies .

Q. How can researchers identify literature gaps in this compound’s bioactivity studies?

Methodological Answer:

  • Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound AND (mechanism OR pharmacokinetics)."
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches and highlight understudied areas (e.g., comparative efficacy against analogous picolinamide derivatives) .
  • Map existing findings to identify contradictions (e.g., conflicting IC50 values) as potential research targets .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Perform meta-analyses to quantify variability sources (e.g., assay protocols, cell lines). For example, compare IC50 values using standardized dose-response curves and statistical tests (ANOVA, Tukey’s HSD) .
  • Replicate experiments under controlled conditions (e.g., identical buffer pH, incubation times) to isolate methodological discrepancies. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Report raw data and confidence intervals to enable cross-study validation .

Q. What strategies are recommended for integrating computational modeling with experimental studies of this compound’s mechanism?

Methodological Answer:

  • Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., enzymes implicated in cancer). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Apply QSAR models to correlate structural modifications with activity trends. Ensure training datasets include diverse analogs to avoid overfitting .
  • Disclose computational parameters (force fields, grid sizes) to enable reproducibility .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical constraints?

Methodological Answer:

  • Follow NIH guidelines for animal studies: justify sample sizes via power analysis, include sham controls, and use non-invasive imaging (e.g., PET scans) to minimize harm .
  • Measure plasma concentration-time profiles using LC-MS/MS, accounting for metabolites. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters .
  • Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) during protocol design, ensuring ethical approval precedes experimentation .

Q. Methodological Best Practices

  • Data Validation : Triangulate findings using multiple analytical platforms (e.g., NMR + X-ray crystallography) to confirm structural assignments .
  • Statistical Rigor : Predefine significance thresholds (α=0.05) and correct for multiple comparisons (Bonferroni adjustment) to reduce Type I errors .
  • Reproducibility : Archive synthetic protocols and raw spectra in open-access repositories (e.g., Zenodo) with DOI links .

Properties

IUPAC Name

3-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUZJYFQOEUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239378
Record name 3-Hydroxypicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-90-4
Record name 3-Hydroxypicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-PYRIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK3YNW4R82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxypicolinamide
3-Hydroxypicolinamide
3-Hydroxypicolinamide
3-Hydroxypicolinamide
3-Hydroxypicolinamide
3-Hydroxypicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.